molecular formula C18H32ClNO2 B2937177 1-(p-Tolyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride CAS No. 1216512-20-7

1-(p-Tolyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride

Cat. No. B2937177
CAS RN: 1216512-20-7
M. Wt: 329.91
InChI Key: QMXNVOMXBZLORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Tolyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TTP or TTPA and is a beta-adrenergic receptor agonist.

Scientific Research Applications

Synthesis of Amino Acids and Carbohydrates

The synthesis and resolution of amino acids such as L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, utilize procedures that might involve compounds structurally related to "1-(p-Tolyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride" (Shimohigashi, Lee, & Izumiya, 1976). Additionally, the exploration of modified carbohydrates through conjugate additions showcases innovative approaches to crafting carbohydrate analogues (Valdersnes, Apeland, Flemmen, & Sydnes, 2012).

Protective Strategies in Organic Synthesis

Research on protective strategies highlights the selective deblocking of propargyl carbonates, demonstrating the compound's utility in complex organic syntheses where selective protection and deprotection are crucial (Ramesh, Bhat, & Chandrasekaran, 2005). This aspect is essential for developing synthetic routes that require precise control over functional group transformations.

Molecular Interaction Studies

Studies on the self-association of pyridylalkanols and their behavior in various solvents contribute to understanding the molecular interactions and association tendencies of compounds with similar structural motifs (Lomas, Adenier, & Cordier, 2006). Such investigations are vital for designing molecules with desired solubility and binding characteristics.

properties

IUPAC Name

1-(4-methylphenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2.ClH/c1-14-7-9-16(10-8-14)21-12-15(20)11-19-18(5,6)13-17(2,3)4;/h7-10,15,19-20H,11-13H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXNVOMXBZLORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CNC(C)(C)CC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Tolyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride

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